molecular formula C8H8ClNO B12450273 1-(5-Chloropyridin-3-YL)propan-1-one

1-(5-Chloropyridin-3-YL)propan-1-one

Cat. No.: B12450273
M. Wt: 169.61 g/mol
InChI Key: SGNGSMORHYZIDA-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-3-YL)propan-1-one is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-3-YL)propan-1-one typically involves the reaction of 5-chloropyridine-3-carboxaldehyde with a suitable reagent to introduce the propan-1-one moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-3-YL)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5-Chloropyridin-3-YL)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-3-YL)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but studies often focus on its ability to inhibit or activate specific proteins or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloropyridin-3-YL)propan-1-one
  • 1-(3-Chloropyridin-4-YL)propan-1-one
  • 1-(4-Chloropyridin-2-YL)propan-1-one

Uniqueness

1-(5-Chloropyridin-3-YL)propan-1-one is unique due to the position of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(5-chloropyridin-3-yl)propan-1-one

InChI

InChI=1S/C8H8ClNO/c1-2-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3

InChI Key

SGNGSMORHYZIDA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CN=C1)Cl

Origin of Product

United States

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